

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

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Compound of Interest

Compound Name: **4-Methyl-6-nitroquinolin-2-ol**

Cat. No.: **B1330877**

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HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like **4-Methyl-6-nitroquinolin-2-ol**.^[5] Its versatility, high resolution, and sensitivity make it the go-to method for routine quantification in pharmaceutical analysis.^{[6][7]}

Principle of HPLC Analysis

HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.^[5] For **4-Methyl-6-nitroquinolin-2-ol**, a reversed-phase C18 column is typically employed, where the stationary phase is non-polar and the mobile phase is a more polar mixture of water and an organic solvent. The separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase. Detection is commonly achieved using a UV-Vis detector, as the quinoline and nitro functional groups in the molecule are strong chromophores.

Experimental Protocol: HPLC-UV

Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or variable wavelength detector (VWD).
- C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

Reagents and Materials:

- **4-Methyl-6-nitroquinolin-2-ol** reference standard (purity ≥98%).
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Formic acid (analytical grade).
- Ultrapure water.

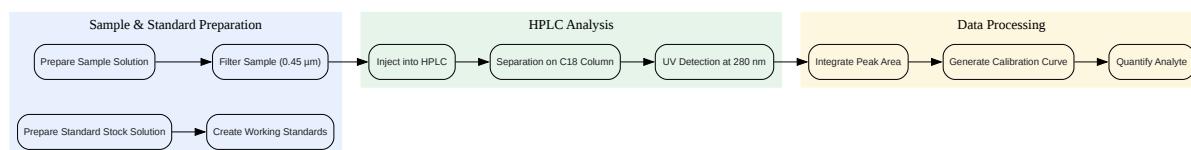
Chromatographic Conditions:

- Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
- Gradient Program:
 - 0-2 min: 20% B
 - 2-15 min: 20% to 80% B
 - 15-17 min: 80% B
 - 17-18 min: 80% to 20% B
 - 18-20 min: 20% B
- Flow Rate: 1.0 mL/min.
- Column Temperature: 35 °C.
- Detection Wavelength: 280 nm.
- Injection Volume: 10 µL.

Standard and Sample Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **4-Methyl-6-nitroquinolin-2-ol** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

- Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Solution: Dissolve the sample containing **4-Methyl-6-nitroquinolin-2-ol** in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.^[7]



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HPLC-UV analysis workflow for **4-Methyl-6-nitroquinolin-2-ol**.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Structural Confirmation

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.^{[8][9]} While **4-Methyl-6-nitroquinolin-2-ol** has limited volatility, GC-MS analysis may be feasible, potentially with derivatization to increase its volatility and thermal stability. The mass spectrometer provides high specificity and structural information.^[10]

Principle of GC-MS Analysis

In GC-MS, the sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of a capillary column. The separated components then enter the mass spectrometer, where they are ionized,

and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each component.[9]

Experimental Protocol: GC-MS

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- A mid-polarity capillary column (e.g., DB-17ms, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).

Reagents and Materials:

- **4-Methyl-6-nitroquinolin-2-ol** reference standard.
- Dichloromethane (GC grade).
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization.

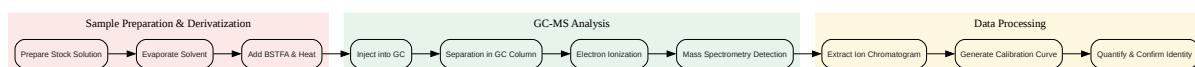
GC-MS Conditions:

- Injector Temperature: 280 °C.
- Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 150 °C, hold for 1 min.
 - Ramp: 10 °C/min to 300 °C, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- MS Transfer Line Temperature: 290 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: m/z 50-450.

Standard and Sample Preparation with Derivatization:

- Standard Stock Solution (1 mg/mL): Dissolve 10 mg of **4-Methyl-6-nitroquinolin-2-ol** in 10 mL of dichloromethane.
- Derivatization:
 - Pipette 100 μ L of the standard or sample solution into a micro-reaction vial.
 - Evaporate the solvent to dryness under a gentle stream of nitrogen.
 - Add 100 μ L of BSTFA with 1% TMCS.
 - Cap the vial tightly and heat at 70 °C for 30 minutes.
 - Cool to room temperature before injection.
- Calibration Standards: Prepare a series of dilutions of the stock solution in dichloromethane and derivatize each concentration.



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GC-MS analysis workflow for **4-Methyl-6-nitroquinolin-2-ol**.

UV-Visible Spectrophotometry: A Rapid Screening Tool

UV-Vis spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantitative analysis of **4-Methyl-6-nitroquinolin-2-ol** in simple matrices.^[2] It is particularly

useful for preliminary screening and in situations where high sample throughput is required.

Principle of UV-Vis Spectrophotometry

This technique is based on the measurement of the absorption of ultraviolet or visible radiation by a substance. The absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law. The quinoline and nitro groups of **4-Methyl-6-nitroquinolin-2-ol** result in strong UV absorbance.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

- Dual-beam UV-Vis spectrophotometer.
- Matched quartz cuvettes (1 cm path length).

Reagents and Materials:

- **4-Methyl-6-nitroquinolin-2-ol** reference standard.
- Methanol (spectroscopic grade).

Methodology:

- Wavelength of Maximum Absorbance (λ_{max}) Determination:
 - Prepare a dilute solution of **4-Methyl-6-nitroquinolin-2-ol** in methanol.
 - Scan the solution from 200 to 400 nm to determine the λ_{max} .
- Standard and Sample Preparation:
 - Standard Stock Solution (100 $\mu\text{g/mL}$): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol.
 - Calibration Standards: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-20 $\mu\text{g/mL}$.

- Sample Solution: Prepare a sample solution in methanol with a concentration expected to fall within the calibration range.
- Measurement:
 - Set the spectrophotometer to the predetermined λ_{max} .
 - Use methanol as the blank.
 - Measure the absorbance of the calibration standards and the sample solution.
 - Construct a calibration curve of absorbance versus concentration and determine the concentration of the sample.

Comparative Performance and Cross-Validation

Cross-validation is the process of comparing results from two or more distinct analytical methods to ensure they produce comparable and reliable data.[\[11\]](#)[\[12\]](#) This is crucial in drug development to ensure consistency across different stages and laboratories.

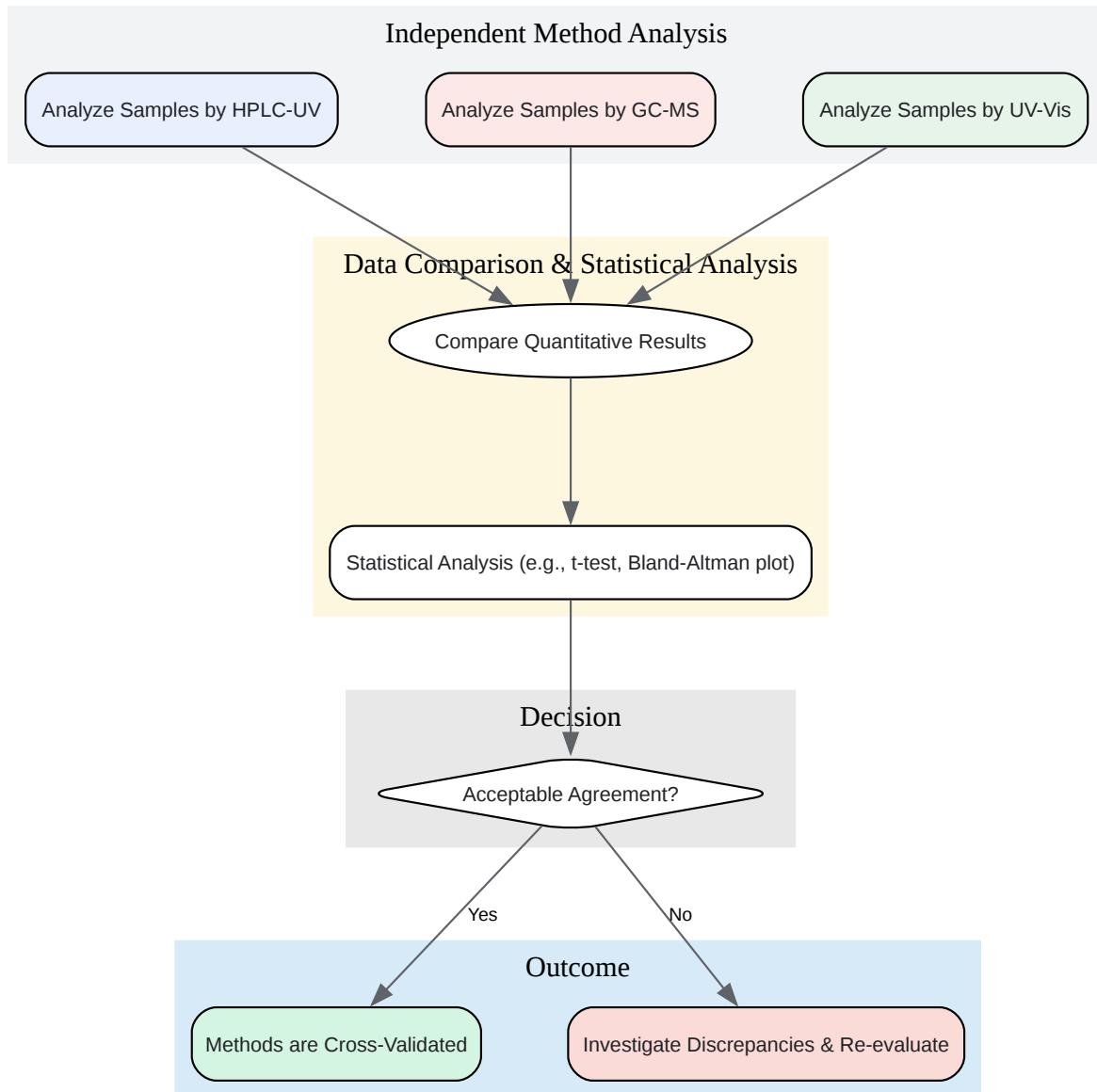
Performance Characteristics

The following table summarizes the anticipated performance characteristics of the three analytical techniques for the quantification of **4-Methyl-6-nitroquinolin-2-ol**.

Parameter	HPLC-UV	GC-MS	UV-Vis Spectrophotometry
Linearity (r^2)	> 0.999	> 0.998	> 0.997
Accuracy (% Recovery)	98-102%	95-105%	97-103%
Precision (%RSD)	< 2%	< 5%	< 3%
Limit of Detection (LOD)	0.05 $\mu\text{g/mL}$	0.1 ng/mL	0.2 $\mu\text{g/mL}$
Limit of Quantification (LOQ)	0.15 $\mu\text{g/mL}$	0.3 ng/mL	0.6 $\mu\text{g/mL}$
Specificity	High	Very High	Low to Moderate
Throughput	Moderate	Moderate	High
Cost	Moderate	High	Low

Cross-Validation Workflow

A systematic approach is required to cross-validate the analytical methods.



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Logical workflow for the cross-validation of analytical methods.

Statistical Analysis:

- Student's t-test: To determine if there is a statistically significant difference between the mean results obtained from two different methods.
- Bland-Altman Plot: To assess the agreement between two quantitative measurement methods by plotting the difference between the two measurements against their average.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

While not a primary quantitative technique in this context, ^1H and ^{13}C NMR spectroscopy are indispensable for the unambiguous structural confirmation of **4-Methyl-6-nitroquinolin-2-ol**.
[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Principle of NMR Spectroscopy

NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing the sample in a strong magnetic field and irradiating it with radiofrequency pulses, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are characteristic of the chemical environment of the nuclei, providing detailed information about the molecular structure.

A typical ^1H NMR spectrum of **4-Methyl-6-nitroquinolin-2-ol** would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl proton, with chemical shifts and coupling patterns consistent with the proposed structure. Similarly, the ^{13}C NMR spectrum would display a unique signal for each carbon atom in the molecule.

Conclusion: A Multi-Faceted Approach to Analytical Confidence

The selection of an analytical technique for **4-Methyl-6-nitroquinolin-2-ol** is contingent on the specific requirements of the analysis.

- HPLC-UV stands out as the most suitable method for routine, accurate, and precise quantification.

- GC-MS, although potentially requiring derivatization, offers exceptional specificity and is invaluable for impurity identification.
- UV-Vis Spectrophotometry serves as a rapid and cost-effective screening tool.
- NMR Spectroscopy is essential for the definitive structural confirmation of the analyte.

By employing a cross-validation strategy that leverages the strengths of each of these techniques, researchers and drug development professionals can ensure the highest level of confidence in their analytical data, thereby supporting robust and reliable scientific outcomes.

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